

# Spectroscopic Data of (-)-Cedrusin: A Technical Guide

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## Compound of Interest

Compound Name: (-)-Cedrusin

Cat. No.: B12433994

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product **(-)-Cedrusin**. The information is compiled from publicly available scientific literature and databases, offering a centralized resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

## Core Spectroscopic Data

The following tables summarize the key spectroscopic data for **(-)-Cedrusin**, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data. This information is crucial for the identification, characterization, and quality control of this compound.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **(-)-Cedrusin**

Atom No.	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
Data not available in the searched resources.			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **(-)-Cedrusin**

Atom No.	Chemical Shift ( $\delta$ ) ppm
Data not available in the searched resources.	

Table 3: Infrared (IR) Spectroscopic Data for **(-)-Cedrusin**

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
Data not available in the searched resources.	

Table 4: Mass Spectrometry (MS) Data for **(-)-Cedrusin**

m/z	Ion Type
Data not available in the searched resources.	

## Experimental Protocols

Detailed experimental protocols for the acquisition of the spectroscopic data presented above are essential for reproducibility and comparative analysis. The following sections outline the methodologies typically employed for obtaining NMR, IR, and MS data for natural products like **(-)-Cedrusin**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:** A precisely weighed sample of **(-)-Cedrusin** is dissolved in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or MeOD). The choice of solvent depends on the solubility of the compound and the desired spectral resolution.
- Instrumentation:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:** Standard pulse sequences are used to acquire one-dimensional ( $^1\text{H}$  and  $^{13}\text{C}$ ) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra. Key parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain high-quality data.

- **Data Processing:** The raw data is processed using specialized software, involving Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

### Infrared (IR) Spectroscopy

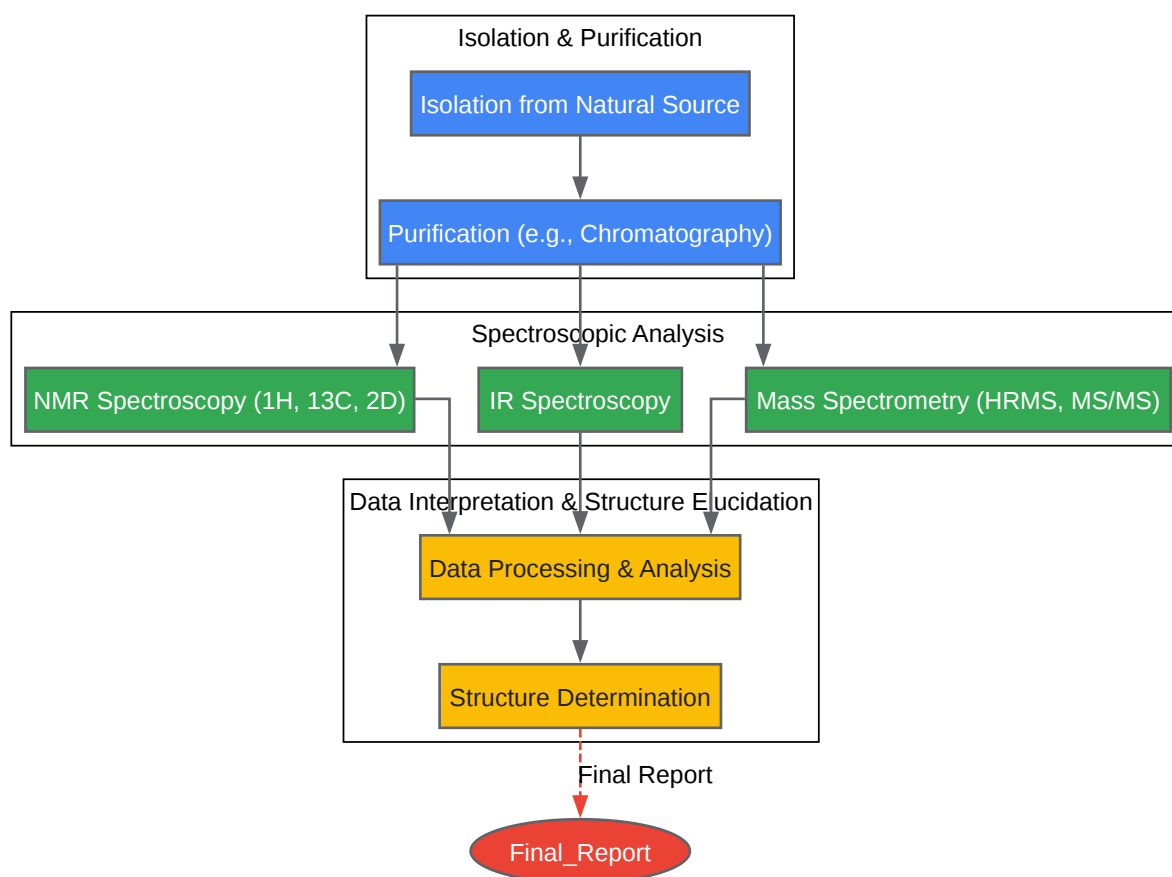
- **Sample Preparation:** The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used to record the spectrum.
- **Data Acquisition:** The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400  $\text{cm}^{-1}$ ). The data is an average of multiple scans to improve the signal-to-noise ratio.
- **Data Analysis:** The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

### Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer via a suitable ionization source. Common techniques for natural products include Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
- **Instrumentation:** A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR)) is used to determine the accurate mass of the molecular ion.
- **Data Acquisition:** The mass spectrum is acquired in either positive or negative ion mode, depending on the nature of the analyte. Tandem mass spectrometry (MS/MS) can be used to obtain fragmentation patterns for structural elucidation.
- **Data Analysis:** The mass-to-charge ratio ( $m/z$ ) of the molecular ion is used to determine the elemental composition of the molecule. The fragmentation pattern provides valuable information about the connectivity of atoms within the structure.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a natural product like **(-)-Cedrusin**, from sample isolation to data interpretation.



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Caption: Workflow for the spectroscopic analysis of natural products.

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